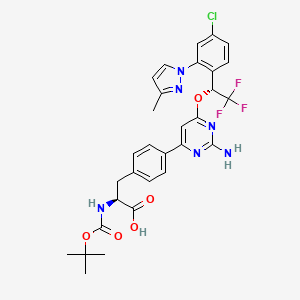

(S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

This compound is a structurally complex amino acid derivative featuring a pyrimidine core substituted with a chiral trifluoroethoxy group, a 4-chloro-2-(3-methylpyrazol-1-yl)phenyl moiety, and a tert-butoxycarbonyl (Boc)-protected amino acid side chain. Its synthesis involves a Suzuki-Miyaura coupling between a boronic acid precursor and 2-amino-4,6-dichloropyrimidine, catalyzed by palladium complexes (e.g., POPd6), followed by Boc protection under basic conditions (e.g., potassium bicarbonate) .

Properties

IUPAC Name |

(2S)-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30ClF3N6O5/c1-16-11-12-40(39-16)23-14-19(31)9-10-20(23)25(30(32,33)34)44-24-15-21(36-27(35)38-24)18-7-5-17(6-8-18)13-22(26(41)42)37-28(43)45-29(2,3)4/h5-12,14-15,22,25H,13H2,1-4H3,(H,37,43)(H,41,42)(H2,35,36,38)/t22-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJJQZIMUAGKSW-WIOPSUGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClF3N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest various biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C30H30ClF3N6O5

- Molecular Weight : 647.04 g/mol

- CAS Number : 1033805-27-4

Structural Components

The compound features several key functional groups:

- An amino group that may enhance its interaction with biological targets.

- A trifluoroethoxy group which can influence solubility and bioavailability.

- A pyrazole moiety that is often associated with various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.

Antiviral Activity

Research indicates that structurally similar compounds featuring pyrazole derivatives exhibit antiviral properties. For instance, compounds with a similar framework have shown efficacy against flavivirus infections, suggesting that the target compound may also possess antiviral capabilities .

Anticancer Potential

Some studies have explored the anticancer properties of pyrazole derivatives. The structural similarity of the target compound to known anticancer agents raises the possibility of similar activities. Investigations into related compounds have reported significant cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapy .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of dihydropyrano[2,3-c]pyrazole derivatives, revealing their potential as PPARγ partial agonists. These compounds demonstrated varying degrees of activity against specific targets involved in metabolic disorders . The findings suggest that modifications to the pyrazole structure can lead to enhanced biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrazole-containing compounds has identified critical structural elements that influence their biological effects. In particular, the presence of halogenated phenyl groups has been correlated with increased potency against viral targets . This insight can guide future modifications of the target compound to optimize its therapeutic efficacy.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Dihydropyrano[2,3-c]pyrazole 4 | PPARγ Agonist | 0.03 |

| Compound M02 | Antiviral (Yellow Fever) | 25 |

| Target Compound | Potential (under investigation) | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Ester Prodrug: (S)-Ethyl 2-Amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate

Structural Differences : The ethyl ester replaces the carboxylic acid group with an ethyl ester, improving lipophilicity for oral absorption.

Stability : The ester form is designed to resist hydrolysis under storage (40°C, 75% relative humidity), with <0.5% degradation to the acid form over three months in optimized tablet formulations. This contrasts with the acid form’s propensity for instability in solid dosage forms .

Synthetic Route : The acid is a hydrolysis product of the ester, emphasizing the need for controlled formulation to minimize degradation .

Benzenesulfonic Acid Salt

Physicochemical Properties : The salt form (CAS 1374745-52-4) enhances solubility and crystallinity compared to the free acid. Its molecular weight (705.10 g/mol) and sulfonic acid group improve bioavailability, a common strategy for acidic drugs .

Methoxybiphenyl Analog: (S)-2-Amino-3-(4-(2-amino-6-((R)-2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic Acid

Structural Modifications : Replacing the chloro-pyrazolylphenyl group with a methoxybiphenyl introduces bulkier aromatic substituents, likely altering receptor binding and metabolic stability. The methoxy group may enhance electron density, affecting reactivity in further synthetic steps .

Chloropyrimidinyl Intermediate

Reactivity: The intermediate (S)-3-(4-(2-amino-6-chloropyrimidin-4-yl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid retains a chloride substituent on the pyrimidine ring, which is replaced in the final compound via nucleophilic substitution. This intermediate exhibits lower stability due to the reactive chloride, necessitating careful handling during synthesis .

Data Tables

Table 1: Stability Comparison of Ethyl Ester vs. Acid Form

Table 3: Molecular Properties of Salt Form

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₁H₂₈ClF₃N₆O₆S |

| Molecular Weight | 705.10 g/mol |

| Key Feature | Enhanced solubility via sulfonate |

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis achieves ~75% yield using optimized palladium catalysis, outperforming alternative routes with less efficient bases (e.g., potassium carbonate) .

- Formulation Challenges : The ethyl ester’s stability in tablets highlights the importance of excipient selection (e.g., lactose, croscarmellose sodium) to suppress acid formation, critical for shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.